molecular formula C11H11F3O4 B14767058 3-Isopropoxy-4-(trifluoromethoxy)benzoic acid

3-Isopropoxy-4-(trifluoromethoxy)benzoic acid

Cat. No.: B14767058
M. Wt: 264.20 g/mol
InChI Key: XFPVXUGBNHKZPA-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C11H11F3O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with isopropoxy and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-4-(trifluoromethoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid.

    Isopropylation: The hydroxyl group of 4-hydroxybenzoic acid is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to form 4-isopropoxybenzoic acid.

    Trifluoromethoxylation: The isopropoxybenzoic acid is then subjected to trifluoromethoxylation using a reagent like trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors and more efficient catalysts to enhance the reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating isopropoxy group and electron-withdrawing trifluoromethoxy group.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Halogenated or nitrated derivatives of the original compound.

    Reduction: 3-Isopropoxy-4-(trifluoromethoxy)benzyl alcohol.

    Oxidation: 3-Isopropoxy-4-(trifluoromethoxy)benzaldehyde.

Scientific Research Applications

3-Isopropoxy-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isopropoxy group can interact with hydrophobic pockets in target proteins, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethoxy)benzoic acid

Uniqueness

3-Isopropoxy-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both isopropoxy and trifluoromethoxy groups on the benzene ring. This combination of electron-donating and electron-withdrawing groups imparts distinct chemical properties, making it a valuable compound for various applications. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the isopropoxy group provides steric hindrance, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H11F3O4

Molecular Weight

264.20 g/mol

IUPAC Name

3-propan-2-yloxy-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C11H11F3O4/c1-6(2)17-9-5-7(10(15)16)3-4-8(9)18-11(12,13)14/h3-6H,1-2H3,(H,15,16)

InChI Key

XFPVXUGBNHKZPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)O)OC(F)(F)F

Origin of Product

United States

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